N-(4-chlorophenyl)-4-(2-hydrazinyl-2-oxoethoxy)benzamide
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Overview
Description
N-(4-chlorophenyl)-4-(2-hydrazinyl-2-oxoethoxy)benzamide is a synthetic organic compound that belongs to the class of benzamides. Compounds in this class are often studied for their potential biological activities, including anti-inflammatory, analgesic, and anticancer properties. The presence of the chlorophenyl and hydrazinyl groups in its structure suggests that it may have unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-chlorophenyl)-4-(2-hydrazinyl-2-oxoethoxy)benzamide typically involves the following steps:
Starting Materials: The synthesis begins with 4-chlorobenzoic acid and 4-hydroxybenzamide.
Formation of Intermediate: The 4-hydroxybenzamide is reacted with ethyl chloroacetate to form an ester intermediate.
Hydrazinolysis: The ester intermediate is then treated with hydrazine hydrate to form the hydrazinyl derivative.
Final Coupling: The hydrazinyl derivative is coupled with 4-chlorobenzoic acid under appropriate conditions to yield the final product.
Industrial Production Methods
Industrial production methods for such compounds typically involve large-scale reactions using similar synthetic routes but optimized for yield and purity. This may include the use of automated reactors, controlled temperatures, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(4-chlorophenyl)-4-(2-hydrazinyl-2-oxoethoxy)benzamide can undergo various chemical reactions, including:
Oxidation: The hydrazinyl group can be oxidized to form corresponding azides or other oxidized derivatives.
Reduction: The compound can be reduced to form amine derivatives.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and sodium hypochlorite.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used for substitution reactions.
Major Products Formed
Oxidation: Azides or nitroso derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted benzamides depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry: Used in the development of new materials or as a chemical reagent.
Mechanism of Action
The mechanism of action of N-(4-chlorophenyl)-4-(2-hydrazinyl-2-oxoethoxy)benzamide involves its interaction with specific molecular targets. The hydrazinyl group may interact with enzymes or receptors, leading to inhibition or activation of biological pathways. The chlorophenyl group may enhance the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
N-(4-chlorophenyl)-4-hydroxybenzamide: Lacks the hydrazinyl group but has similar structural features.
4-(2-hydrazinyl-2-oxoethoxy)benzoic acid: Contains the hydrazinyl group but lacks the chlorophenyl group.
Uniqueness
N-(4-chlorophenyl)-4-(2-hydrazinyl-2-oxoethoxy)benzamide is unique due to the presence of both the chlorophenyl and hydrazinyl groups, which may confer distinct chemical and biological properties compared to similar compounds.
Properties
IUPAC Name |
N-(4-chlorophenyl)-4-(2-hydrazinyl-2-oxoethoxy)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14ClN3O3/c16-11-3-5-12(6-4-11)18-15(21)10-1-7-13(8-2-10)22-9-14(20)19-17/h1-8H,9,17H2,(H,18,21)(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VKHDWCWFUWZEIZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)NC2=CC=C(C=C2)Cl)OCC(=O)NN |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14ClN3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.74 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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